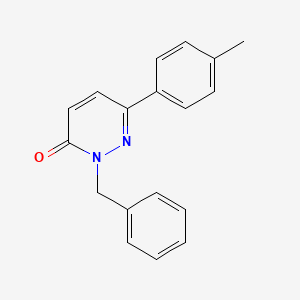

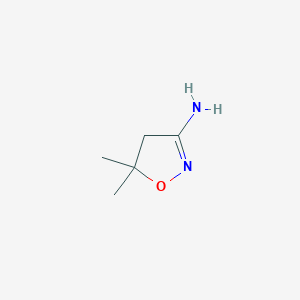

![molecular formula C8H8N4O B2960666 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one CAS No. 2247103-71-3](/img/structure/B2960666.png)

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is a part of the pyrido[2,3-d]pyrimidine family . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Synthesis of Heterocyclic Compounds : Research demonstrates the utility of pyrimidin-4-one derivatives in synthesizing biologically relevant compounds. For instance, the facile formation of trifluoromethyl substituted pyrido[1,2-a]pyrimidines showcases the compound's role in creating metabolically stable molecules under mild conditions (Harriman et al., 2003).

Material Corrosion Inhibition : Pyrimidine derivatives, including those related to 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one, have been studied for their inhibitory action against corrosion of mild steel in acidic mediums. These studies have revealed that such compounds can significantly protect against corrosion, demonstrating their potential in materials science (Yadav et al., 2015).

Biological and Pharmacological Research

Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, synthesized through the manipulation of pyrimidin-4-one structures, have shown promising anticancer and anti-5-lipoxygenase activities. This highlights the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Agents : The synthesis of pyrimidinones and oxazinones fused with thiophene rings, starting from materials related to this compound, has been explored for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, comparable to conventional drugs (Hossan et al., 2012).

Microtubule Targeting Agents : Research into 4-substituted 5-methyl-furo[2,3-d]pyrimidines, derived from pyrimidin-4-one chemistry, has led to the discovery of potent microtubule depolymerizing agents. These compounds are effective against multidrug-resistant cancer cells, indicating their potential in cancer therapy (Devambatla et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, growth, and survival.

Mode of Action

This compound interacts with its targets by inhibiting their activities. For instance, it inhibits dihydrofolate reductase (DHFR) with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby stopping the synthesis of RNA and DNA .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and proliferation. By inhibiting the aforementioned targets, it disrupts the signaling pathways that these proteins are involved in . This disruption leads to the cessation of cell growth and proliferation, thereby exerting its anticancer effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of RNA and DNA synthesis, leading to the death of cancer cells . This results in the overall reduction of tumor growth and potentially the shrinkage of existing tumors.

Propiedades

IUPAC Name |

4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-3-2-5(13)6-7(9)10-4-11-8(6)12/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPUJZONPBMDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C(N=CN=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide](/img/structure/B2960583.png)

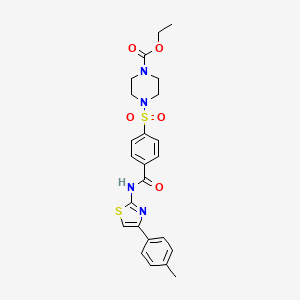

![4-[butyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2960588.png)

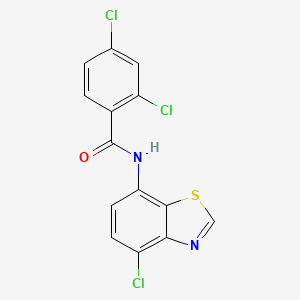

![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2960592.png)

![N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2960595.png)

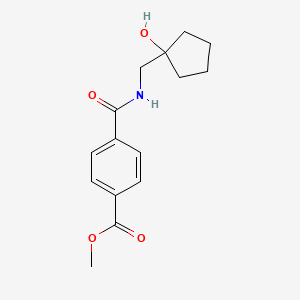

![Methyl 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetate](/img/structure/B2960596.png)

![4-(morpholinosulfonyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2960597.png)

![Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2960600.png)